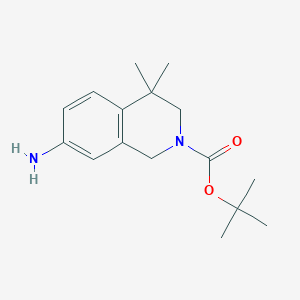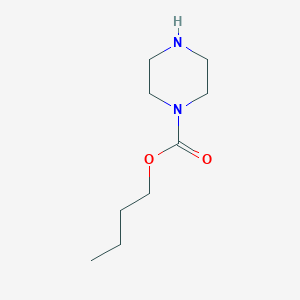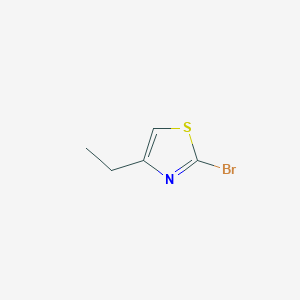
9,9-Bis(3-amino-4-hydroxyphényl)fluorène
Vue d'ensemble
Description
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: is an organic compound with a unique structure that includes a fluorene backbone substituted with amino and hydroxy groups on the phenyl rings
Applications De Recherche Scientifique
Chemistry: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is used as a building block in the synthesis of advanced polymers and materials. Its unique structure imparts desirable properties such as thermal stability and rigidity to the resulting polymers.
Biology: In biological research, this compound can be used as a fluorescent probe due to its fluorene backbone, which exhibits strong fluorescence. It can be used to label biomolecules and study their interactions.
Medicine: The amino and hydroxy groups in 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene make it a potential candidate for drug development. It can be modified to create derivatives with specific biological activities, such as anti-cancer or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its thermal stability and mechanical strength make it suitable for applications in harsh environments.
Mécanisme D'action
Target of Action
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, also known as 4,4’-(9H-Fluorene-9,9-diyl)bis(2-aminophenol), is primarily used as a raw material in the production of various materials such as epoxy resin, polycarbonate, and acrylic resin . It is synthesized through the condensation reaction of 9-fluorenone and phenol . Therefore, its primary targets are these materials where it contributes to their high thermal stability and good optical properties .
Mode of Action
The compound interacts with its targets through a condensation reaction of 9-fluorenone and phenol under acidic catalysis . The reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
Biochemical Pathways
The biochemical pathway involved in the action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is the condensation reaction pathway of 9-fluorenone and phenol . This pathway is catalyzed by BFILs, leading to the formation of the compound . The downstream effects include the production of materials with high thermal stability and good optical properties .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which may affect its distribution and excretion if it were to be studied in a biological context.
Result of Action
The result of the action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is the production of materials such as epoxy resin, polycarbonate, and acrylic resin with high thermal stability and good optical properties . The compound contributes to the properties of these materials through its interaction with them .
Action Environment
The action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is influenced by environmental factors such as the presence of BFILs, which catalyze the condensation reaction of 9-fluorenone and phenol . Additionally, the compound should be stored in a cool, dry place below 15°C to maintain its stability. The compound is also sensitive to dust formation, and precautions should be taken to avoid dust formation during handling .
Analyse Biochimique
Biochemical Properties
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity with biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and stability . Additionally, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can form complexes with metal ions, which may further influence its biochemical properties and interactions.
Cellular Effects
The effects of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles . Furthermore, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene has been reported to affect cellular metabolism by enhancing the production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells while promoting survival in normal cells .
Molecular Mechanism
At the molecular level, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s ability to inhibit or activate enzymes is also noteworthy. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . Additionally, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can induce changes in gene expression by interacting with transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
The stability and degradation of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene over time are critical factors in its biochemical applications. In laboratory settings, the compound has demonstrated good stability under various conditions, although it may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions and promote tissue repair . At high doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis in normal cells . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biochemical properties and contribute to the overall effects of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene on cellular function .
Transport and Distribution
The transport and distribution of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene to specific organelles, where it can exert its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with 3-amino-4-hydroxyphenol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the recycling of catalysts and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy groups in 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can undergo oxidation to form quinone derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxy groups on the phenyl rings but lacks the amino groups. It is used in the production of epoxy resins and polycarbonates.
9,9-Bis(3-amino-4-hydroxyphenoxyphenyl)fluorene: This compound has an additional ether linkage, which can influence its reactivity and properties.
Uniqueness: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is unique due to the presence of both amino and hydroxy groups on the phenyl rings. This dual functionality allows for a wide range of chemical modifications and applications. Its structure provides a balance between rigidity and flexibility, making it suitable for various high-performance applications.
Propriétés
IUPAC Name |
2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOBIIKXFNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622824 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20638-07-7 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene influence its use in gas separation membranes?
A1: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene plays a crucial role in the development of high-performance gas separation membranes. This compound, when copolymerized with 2,2′-bis(3,4′-dicarboxyphenyl)hexafluoropropane dianhydride and subjected to thermal treatment, forms thermally rearranged (TR) copolymer membranes []. The presence of both amine and hydroxyl groups in its structure allows for controlled thermal rearrangement, leading to desirable membrane properties. By adjusting the molar ratio of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene during copolymerization, researchers can fine-tune the gas permeability and selectivity of the resulting TR copolymer membranes. For instance, a higher 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene content generally results in increased gas permeability []. This control over membrane properties makes these copolymers promising candidates for applications like carbon dioxide capture and oxygen enrichment.
Q2: Can 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene participate in electron transfer processes, and if so, what factors influence this behavior?
A2: While the provided research doesn't directly involve 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in electron transfer reactions, it explores this phenomenon with structurally similar fluorene derivatives and fullerenes []. Considering the structural similarities, particularly the presence of the fluorene core and the electron-donating amino groups, it's plausible that 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene could also act as an electron donor in photoinduced electron transfer processes. The efficiency of such processes would likely depend on the specific electron acceptor involved, the solvent environment, and the energy difference between the donor and acceptor molecules, as suggested by the Rehm-Weller relation []. Further investigation is needed to confirm and characterize the electron transfer behavior of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene with specific electron acceptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)






